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Compound of Interest

Compound Name: 1,1-Diphenyl-2-propanol

Cat. No.: B1345509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,1-Diphenyl-2-propanol, a key chemical intermediate. The guide details predicted and

characteristic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analysis, presented in a clear and accessible format. Furthermore, it

outlines standardized experimental protocols for acquiring such spectra, ensuring

reproducibility and accuracy in research and development settings.

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for 1,1-
Diphenyl-2-propanol. This data is crucial for the structural elucidation and quality control of

the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.3 - 7.1 Multiplet 10H
Aromatic protons

(C₆H₅)

~ 4.5 Quartet 1H CH

~ 2.5 Singlet (broad) 1H OH

~ 1.2 Doublet 3H CH₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm Carbon Type Assignment

~ 145 Quaternary Aromatic C (ipso)

~ 128 Tertiary Aromatic CH

~ 127 Tertiary Aromatic CH

~ 126 Tertiary Aromatic CH

~ 75 Tertiary CH-OH

~ 55 Quaternary C(Ph)₂

~ 23 Primary CH₃

Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Functional Group

3500 - 3200 (broad) O-H stretch Alcohol

3100 - 3000 C-H stretch Aromatic

3000 - 2850 C-H stretch Aliphatic

1600, 1495, 1450 C=C stretch Aromatic Ring

1250 - 1000 C-O stretch Secondary Alcohol

Mass Spectrometry (MS)
Predicted Mass Spectrum Fragmentation

m/z Interpretation

212 [M]⁺ (Molecular Ion)

197 [M - CH₃]⁺

194 [M - H₂O]⁺

167 [M - CH₃ - H₂O]⁺ or [M - C₂H₅O]⁺

105 [C₆H₅CO]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are designed to ensure high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of 1,1-Diphenyl-2-propanol.
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Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done

manually or automatically.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the ¹H spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans

are sufficient.

For the ¹³C spectrum, acquire data using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise

ratio.

Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 1,1-Diphenyl-2-propanol sample directly onto the ATR

crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 1,1-Diphenyl-2-propanol in a volatile organic solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

If using a direct insertion probe, the sample is volatilized by heating in the ion source.

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.
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The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,1-Diphenyl-2-propanol.
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,1-Diphenyl-2-propanol: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1345509?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

